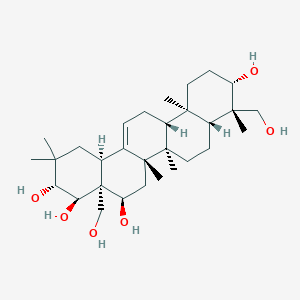

Protoescigenin

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La protoescigenina se puede preparar mediante un proceso químico de dos pasos que involucra la degradación controlada de la escina. Este proceso produce una mezcla de sapogeninas de olean-12-eno, de las cuales se aísla y purifica la protoescigenina . El componente principal de la mezcla se aísla en forma de su monohidrato correspondiente sin recurrir a métodos cromatográficos .

Métodos de producción industrial: En un entorno industrial, la protoescigenina se produce hidrolizando la escina en condiciones ácidas y básicas. Este proceso enriquece la mezcla bruta de sapogeninas con protoescigenina, que luego se aísla y purifica .

Análisis De Reacciones Químicas

Tipos de reacciones: La protoescigenina se somete a diversas reacciones químicas, que incluyen:

Oxidación: La protoescigenina se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la protoescigenina.

Sustitución: La protoescigenina puede sufrir reacciones de sustitución para formar nuevos compuestos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos como los halógenos y los nucleófilos se emplean en reacciones de sustitución.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de protoescigenina, como sus diacetonidos y conjugados unidos a triazol .

Aplicaciones Científicas De Investigación

La protoescigenina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La protoescigenina ejerce sus efectos a través de varios objetivos y vías moleculares. Induce la síntesis de colesterol en las células endoteliales, lo que lleva a cambios en el funcionamiento celular y respuestas reducidas a los estímulos inflamatorios . Esto incluye la inhibición de la transducción de señales de NFκB y la expresión descendente de proteínas efectoras inducidas por TNF-α .

Comparación Con Compuestos Similares

La protoescigenina es única entre los compuestos triterpenoides debido a su estructura específica y actividades biológicas. Compuestos similares incluyen:

- Barringtogenol C

- Barringtogenol D

- Escigenina

Estos compuestos comparten similitudes estructurales con la protoescigenina, pero difieren en sus actividades biológicas específicas y potenciales terapéuticos .

Actividad Biológica

Protoescigenin, a triterpenoid sapogenin derived from the horse chestnut plant (Aesculus hippocastanum), has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and recent research findings.

This compound is the main aglycone of escin, a mixture of saponins known for its therapeutic applications. Its structure is characterized by a pentacyclic triterpene framework, which contributes to its biological activity. The compound can be synthesized through the hydrolysis of escin, yielding this compound with high purity levels exceeding 98% .

Biological Activities

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory conditions .

2. Cardiovascular Benefits

This compound has been studied for its effects on vascular health. It promotes endothelial cell function and exhibits vasodilatory effects, which may contribute to improved blood circulation and reduced risk of cardiovascular diseases. These effects are attributed to the modulation of nitric oxide (NO) synthesis in endothelial cells .

3. Antioxidant Activity

The compound has demonstrated antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

This compound's biological activities are mediated through several mechanisms:

- Inhibition of NF-κB Pathway : this compound suppresses the NF-κB signaling pathway, which is pivotal in inflammation and immune response regulation.

- Modulation of MAPK Signaling : It affects mitogen-activated protein kinase (MAPK) pathways, influencing cell proliferation and apoptosis.

- Enhancement of Endothelial Nitric Oxide Synthase (eNOS) : By upregulating eNOS, this compound facilitates increased NO production, promoting vasodilation and improving blood flow .

Case Studies

Recent studies have explored this compound's therapeutic potential:

- Study on Chronic Venous Insufficiency : A clinical trial investigated the efficacy of escin (containing this compound) in patients with chronic venous insufficiency. Results indicated significant improvements in symptoms such as leg swelling and pain, supporting its use as a venotonic agent .

- Experimental Models of Inflammation : In animal models induced with inflammatory conditions, administration of this compound resulted in reduced edema and lower levels of inflammatory markers compared to controls, highlighting its therapeutic potential in inflammatory diseases .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(3R,4R,4aR,5R,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19+,20+,21-,22+,23-,24-,26-,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJLHZZPVLQJKG-JAGYOTNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20853-07-0 | |

| Record name | Protoescigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020853070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROTOESCIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G1E3059EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.